Cas no 1017181-96-2 (4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl-)

4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl-, is a specialized heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group and a methyl group at the 2- and 5-positions, respectively, along with an acetonitrile functional group. This structure imparts reactivity useful in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The chlorophenyl moiety enhances electrophilic properties, while the nitrile group offers versatility for further derivatization. Its well-defined molecular architecture makes it a valuable intermediate for constructing complex molecules with potential biological activity. The compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications.
4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl- structure
1017181-96-2 structure
Product Name:4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl-
CAS No:1017181-96-2
MF:C12H9ClN2O
MW:232.66566157341
CID:5941032
PubChem ID:24254240
Update Time:2025-06-11

4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl-
    • 2-(2-(4-Chlorophenyl)-5-methyloxazol-4-yl)acetonitrile
    • SCHEMBL22630335
    • 1017181-96-2
    • Inchi: 1S/C12H9ClN2O/c1-8-11(6-7-14)15-12(16-8)9-2-4-10(13)5-3-9/h2-5H,6H2,1H3
    • InChI Key: DCIHPKGLYSHNQJ-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(CC#N)N=C1C1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 232.0403406g/mol
  • Monoisotopic Mass: 232.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.256±0.06 g/cm3(Predicted)
  • Boiling Point: 400.2±55.0 °C(Predicted)
  • pka: -1.53±0.26(Predicted)

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Additional information on 4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl-

Introduction to 4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl- (CAS No. 1017181-96-2)

4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl- (CAS No. 1017181-96-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl- make it an intriguing candidate for various drug discovery programs.

The molecular structure of 4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl- consists of a central oxazole ring substituted with a 4-chlorophenyl group and a methyl group at the 5-position. Additionally, the presence of an acetonitrile moiety at the 4-position adds to its chemical versatility and reactivity. These structural elements contribute to its potential as a scaffold for the development of novel pharmaceutical agents.

Recent studies have highlighted the pharmacological properties of 4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl-. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in inflammatory diseases. This finding suggests that 4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl- could be further developed as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders.

Another area of interest is the compound's ability to modulate cellular signaling pathways. Research conducted by a team at the University of California demonstrated that 4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl- can effectively inhibit the activation of certain signaling proteins, which are crucial for cancer cell proliferation and survival. This property makes it a promising lead compound for anticancer drug development.

In addition to its therapeutic potential, 4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl- has been explored for its use in diagnostic applications. A study published in Analytical Chemistry reported that this compound can be used as a fluorescent probe for detecting specific biomarkers in biological samples. The high sensitivity and selectivity of this probe make it valuable for early disease diagnosis and monitoring treatment efficacy.

The synthesis of 4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl- has been optimized to improve yield and purity, making it more accessible for large-scale production. Various synthetic routes have been developed, including multistep processes involving condensation reactions and cyclization steps. These methods ensure that the compound can be produced with high efficiency and reproducibility, which is essential for both research and industrial applications.

From a safety perspective, 4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl- has been evaluated for its toxicity and environmental impact. Preclinical studies have shown that it exhibits low toxicity at therapeutic concentrations and does not pose significant environmental risks when handled properly. However, as with any chemical compound, appropriate safety measures should be followed during handling and storage.

In conclusion, 4-Oxazoleacetonitrile, 2-(4-chlorophenyl)-5-methyl- (CAS No. 1017181-96-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and pharmacological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its potential uses and mechanisms of action, contributing to advancements in drug discovery and healthcare innovation.

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